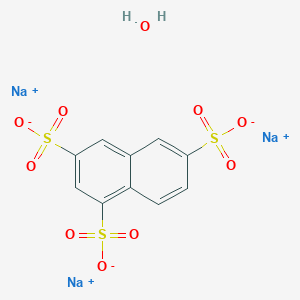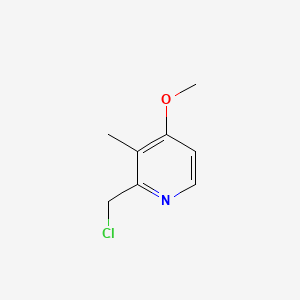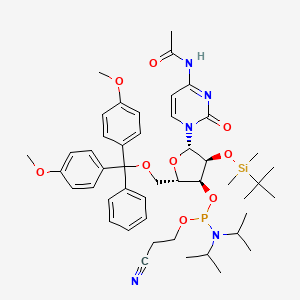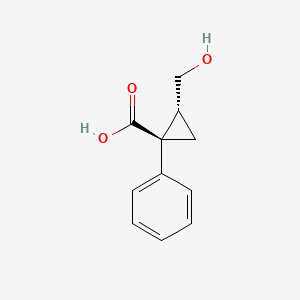
Sodium naphthalene-1,3,6-trisulfonate hydrate
Overview
Description
Synthesis Analysis
Synthesis of sodium naphthalene sulfonates typically involves sulfonation of naphthalene followed by neutralization with sodium hydroxide. Specific methods may vary based on the desired sulfonation pattern on the naphthalene ring. Detailed synthesis methods are not directly mentioned in the provided papers, indicating a need for further research in specialized chemical synthesis literature for precise methodologies.
Molecular Structure Analysis
The molecular structure of sodium naphthalene sulfonates has been analyzed using various spectroscopic techniques. For example, the structure of 4,4′-bipyridine-1,1’-diium naphthalene-2,6-disulfonate dihydrate reveals a complex interplay of hydrogen bonding and π-π interactions, contributing to its crystalline structure (Çevik et al., 2014). These interactions are pivotal in understanding the solid-state properties of sodium naphthalene sulfonates.
Chemical Reactions and Properties
Chemical reactions involving sodium naphthalene sulfonates often include their role as intermediates in organic synthesis or their reactivity towards various chemical agents. The sulfonate groups contribute to the compound's solubility in water and reactivity. A specific study on the reactivity of sodium naphthalene sulfonates or their derivatives was not found, suggesting that this area may require targeted research into organic chemistry and sulfonate chemistry literature.
Physical Properties Analysis
The physical properties of sodium naphthalene sulfonates, such as solubility, have been extensively studied. For instance, the solubility of 1,6-naphthalene disulfonic acid disodium in various solvent mixtures shows the impact of different solvents on solubility, which is crucial for purification and application processes (Li et al., 2011).
Scientific Research Applications
Adsorption Characteristics
Sodium naphthalene-1,3,6-trisulfonate hydrate has been studied for its interactions with activated carbon cloth during adsorption from aqueous solutions. The adsorption behaviors of this compound, along with other sulfonates, were monitored using in-situ UV-visible spectroscopic techniques. These studies help in understanding the factors influencing adsorption rates and extents, crucial for applications in environmental cleanup and filtration processes (Ayranci & Duman, 2010).
Geothermal Reservoir Tracing
This compound is also explored as a tracer in geothermal reservoirs. Its stability and performance under high-temperature conditions in reservoirs make it a candidate for tracing fluid movements and connections in geothermal systems, aiding in the efficient exploitation of geothermal energy (Rose, Benoit, & Kilbourn, 2001).
Water Treatment and Environmental Applications
The degradation of naphthalenesulfonic acids, including sodium naphthalene-1,3,6-trisulfonate hydrate, by oxidation with ozone in aqueous phase has been investigated. This research is significant for the treatment of waters contaminated with similar compounds, often used in the textile industry (Rivera-Utrilla, Sánchez-Polo, & Zaror, 2002).
Material Science and Engineering
The compound's interaction with other materials has been a subject of research in material science. For instance, its role in the electrochemical formation of Al2O3/polypyrrole layers highlights its potential use in advanced material synthesis and surface engineering (Naoi et al., 2000).
Construction and Building Materials
In the field of construction, sodium naphthalene-1,3,6-trisulfonate hydrate has been investigated for its interaction with calcium aluminate hydrates. Such studies are pivotal for understanding the behavior of concrete superplasticizers, which are crucial for enhancing the workability of cement mixtures (Massazza, Costa, & Barrila, 1982).
Safety And Hazards
properties
IUPAC Name |
trisodium;naphthalene-1,3,6-trisulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O9S3.3Na.H2O/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19;;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;1H2/q;3*+1;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQMXRPUYORHKQ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Na3O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium naphthalene-1,3,6-trisulfonate hydrate | |
CAS RN |
123409-01-8 | |
| Record name | 1,3,(6 OR 7)-Naphthalenetrisulfonic acid, trisodium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)


![1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea](/img/structure/B1142266.png)
![2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B1142267.png)
